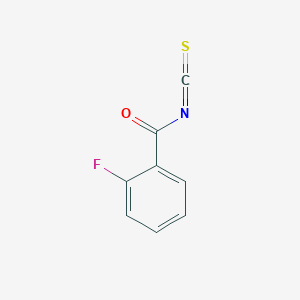

2-Fluorobenzoyl isothiocyanate

Description

Significance of Fluorine in Molecular Design and Chemical Reactivity

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance a compound's properties. nih.govtandfonline.com The fluorine atom, despite its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), is the most electronegative element. tandfonline.com This high electronegativity can significantly alter the electronic distribution within a molecule, which in turn influences its physical and chemical characteristics. tandfonline.com

Key effects of introducing fluorine include:

Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic breakdown by enzymes like cytochrome P450. This can prolong the active life of a drug in the body. ucd.ie

Bioavailability: Fluorine can lower the basicity (pKa) of nearby functional groups, which can improve a compound's ability to pass through cell membranes. tandfonline.comnih.gov

Binding Affinity: The strategic placement of fluorine can lead to stronger interactions between a molecule and its biological target, such as a protein receptor, thereby increasing its potency. nih.govbenthamscience.com

Lipophilicity: Fluorine substitution can increase a molecule's solubility in lipids, which can affect its absorption and distribution in the body. nih.govbenthamscience.com

These properties have made fluorine a crucial element in the design of pharmaceuticals and other advanced materials. nih.govtandfonline.com

Overview of Acyl Isothiocyanates as Versatile Synthetic Intermediates

Acyl isothiocyanates are a class of organic compounds characterized by the presence of an acyl group (R-C=O) attached to the nitrogen atom of an isothiocyanate group (-N=C=S). This combination of functional groups makes them highly reactive and versatile building blocks in organic synthesis. researchgate.netarkat-usa.org

The reactivity of acyl isothiocyanates is centered around three active sites: the nitrogen atom, the thiocarbonyl carbon, and the carbonyl carbon. arkat-usa.org The strong electron-withdrawing nature of the acyl group enhances the reactivity of the isothiocyanate functionality, making it susceptible to attack by nucleophiles. arkat-usa.org This reactivity allows for the synthesis of a wide variety of nitrogen- and sulfur-containing heterocyclic compounds, which are structural motifs found in many biologically active molecules. researchgate.netarkat-usa.org

Acyl isothiocyanates can participate in a range of chemical reactions, including:

Cyclization Reactions: They can react with various nucleophiles to form five- and six-membered rings, such as thiazoles, thiadiazoles, and triazoles. researchgate.netarkat-usa.org

Acylation: They can act as acylating agents, transferring the acyl group to other molecules. arkat-usa.org

Thiocyanate (B1210189) Transfer: In certain reactions, they can transfer the thiocyanate group. arkat-usa.org

The ability of acyl isothiocyanates to readily form diverse and complex molecular architectures has established them as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials. researchgate.netenamine.net

Research Context and Scholarly Perspectives on 2-Fluorobenzoyl Isothiocyanate

2-Fluorobenzoyl isothiocyanate is a specific acyl isothiocyanate that has been utilized in various research endeavors, primarily as a precursor for the synthesis of more complex molecules. A common method for its preparation involves the reaction of 2-fluorobenzoyl chloride with a thiocyanate salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in a suitable solvent like acetone (B3395972) or toluene (B28343). dergipark.org.trticaret.edu.trmdpi.com

Research involving 2-fluorobenzoyl isothiocyanate often focuses on its reaction with different nucleophiles to create novel compounds. For instance, it has been reacted with aniline (B41778) derivatives to synthesize a series of 2-fluorobenzoyl thiourea (B124793) derivatives. dergipark.org.trticaret.edu.trresearchgate.net These thiourea derivatives are of interest due to the known biological activities of similar compounds. dergipark.org.tr

The compound has also been employed in the synthesis of pyrazole-based compounds, which are another class of molecules with potential applications in medicinal chemistry. mdpi.com In these syntheses, the 2-fluorobenzoyl isothiocyanate is reacted with aminopyrazole derivatives to yield thioureido-pyrazole structures. mdpi.com

While much of the available research focuses on the use of 2-fluorobenzoyl isothiocyanate as a building block, its inherent reactivity and the properties conferred by the fluorine atom make it a subject of ongoing interest for the development of new synthetic methodologies and the discovery of novel bioactive compounds.

| Property | Value |

| IUPAC Name | 2-fluorobenzoyl isothiocyanate |

| Molecular Formula | C8H4FNOS |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 73945-65-0 |

| InChI Key | SPRXMLIDSAYUFL-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2-fluorobenzoyl isothiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNOS/c9-7-4-2-1-3-6(7)8(11)10-5-12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRXMLIDSAYUFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N=C=S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576333 | |

| Record name | 2-Fluorobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73945-65-0 | |

| Record name | 2-Fluorobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluorobenzoyl Isothiocyanate

Conventional Laboratory Preparations

Conventional synthesis of 2-fluorobenzoyl isothiocyanate is typically achieved through nucleophilic substitution reactions under thermal conditions. The choice of the thiocyanate (B1210189) salt and the solvent system are critical parameters that dictate the reaction's success and efficiency.

Reaction of 2-Fluorobenzoyl Chloride with Ammonium (B1175870) Thiocyanate

A prevalent method for the laboratory-scale synthesis of 2-fluorobenzoyl isothiocyanate involves the reaction of 2-fluorobenzoyl chloride with ammonium thiocyanate. at.uamdpi.comarkat-usa.orgnarod.rucardiff.ac.uk This reaction is commonly carried out in a suitable organic solvent, with acetone (B3395972) being frequently employed. at.uamdpi.comarkat-usa.orgnarod.rucardiff.ac.uk

The general procedure involves adding 2-fluorobenzoyl chloride to a solution or suspension of ammonium thiocyanate in acetone. The mixture is then heated under reflux for a specific duration, typically ranging from 30 minutes to several hours, to facilitate the formation of the isothiocyanate. at.uacardiff.ac.uk The resulting 2-fluorobenzoyl isothiocyanate is often used in situ for subsequent reactions without isolation. at.ua For instance, the addition of an appropriate aniline (B41778) derivative to the reaction mixture after the formation of the isothiocyanate leads to the synthesis of 2-fluorobenzoyl thiourea (B124793) derivatives. at.uamdpi.comarkat-usa.org

The reaction proceeds via the nucleophilic attack of the thiocyanate ion on the carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion and the formation of the desired isothiocyanate. The selection of acetone as a solvent is advantageous due to its ability to dissolve both the organic and inorganic reactants to some extent, facilitating the reaction.

Table 1: Representative Reaction Conditions for Synthesis from Ammonium Thiocyanate

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Reference |

|---|---|---|---|---|

| 2-Fluorobenzoyl chloride | Ammonium thiocyanate | Acetone | Reflux, 30 min | at.ua |

Reaction of 2-Fluorobenzoyl Chloride with Potassium Thiocyanate

An alternative and equally effective conventional method utilizes potassium thiocyanate as the thiocyanate source. Current time information in Bangalore, IN.researchgate.netclockss.orgnih.govresearchgate.netmdpi.comnih.gov This approach has been successfully employed in various solvent systems to yield 2-fluorobenzoyl isothiocyanate.

In one documented procedure, anhydrous potassium thiocyanate is suspended in toluene (B28343), and a solution of 2-fluorobenzoyl chloride in toluene is added dropwise. The reaction mixture is then heated to around 70°C for several hours to ensure complete conversion. Current time information in Bangalore, IN.researchgate.net Following the reaction, the solid potassium chloride byproduct is filtered off, and the solvent is evaporated to yield the crude 2-fluorobenzoyl isothiocyanate, which may be purified further or used directly.

Acetone has also been demonstrated to be an effective solvent for this reaction. clockss.orgnih.govresearchgate.netnih.gov The reaction of 2-fluorobenzoyl chloride with potassium thiocyanate in dry acetone, often with heating, leads to the in-situ formation of 2-fluorobenzoyl isothiocyanate, which can then be reacted with other nucleophiles. clockss.orgnih.govresearchgate.net

Table 2: Representative Reaction Conditions for Synthesis from Potassium Thiocyanate

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Reference |

|---|---|---|---|---|

| 2-Fluorobenzoyl chloride | Anhydrous potassium thiocyanate | Toluene | 70°C, 7 h | Current time information in Bangalore, IN.researchgate.net |

| 2-Fluorobenzoyl chloride | Potassium thiocyanate | Anhydrous Acetone | Heating | clockss.orgnih.gov |

Influence of Solvent Systems (e.g., Acetone, Toluene, N-Methylpyrrolidone) on Synthesis Efficiency

The choice of solvent plays a crucial role in the synthesis of 2-fluorobenzoyl isothiocyanate, impacting reaction rates and yields. Acetone and toluene are the most commonly reported solvents for conventional preparations.

Acetone is a polar aprotic solvent that is effective in dissolving both the 2-fluorobenzoyl chloride and the thiocyanate salts (ammonium or potassium), facilitating a homogeneous or near-homogeneous reaction mixture which can lead to faster reaction rates. at.uaclockss.orgnih.govresearchgate.netscispace.com Its relatively low boiling point allows for easy removal after the reaction is complete.

Toluene , a nonpolar aromatic solvent, is also widely used, particularly with potassium thiocyanate. Current time information in Bangalore, IN.researchgate.net While the solubility of the inorganic salt is lower in toluene, the higher reaction temperatures that can be achieved (boiling point of toluene is ~111°C) can drive the reaction to completion. Current time information in Bangalore, IN.researchgate.net The choice between acetone and toluene can depend on the subsequent steps of a multi-step synthesis and the desired workup procedure.

N-Methylpyrrolidone (NMP) is a highly polar aprotic solvent with a high boiling point. narod.ru While less common in conventional heating methods for this specific synthesis, it is listed as a suitable solvent in microwave-assisted protocols. researchgate.net Its high polarity can effectively solvate the ionic thiocyanate salts, potentially increasing reaction rates. However, its high boiling point can make its removal more challenging compared to acetone or toluene. The use of NMP might be favored in situations where a higher reaction temperature is required to overcome activation barriers, particularly with less reactive substrates. narod.ruscispace.com

Microwave-Assisted Synthesis Protocols

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the preparation of 2-fluorobenzoyl isothiocyanate. researchgate.net This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture.

Optimization of Microwave Parameters (Power, Irradiation Time)

The efficiency of microwave-assisted synthesis is highly dependent on the optimization of key parameters, namely microwave power and irradiation time. A Chinese patent describes the preparation of a 2-fluorobenzoyl isothiocyanate intermediate using microwave irradiation. researchgate.net

In this patented method, the reaction is carried out at a power of 80W. researchgate.net The optimal irradiation time for the formation of the isothiocyanate intermediate was found to be between 2 and 10 minutes. researchgate.net Specifically, an optimal time of 7 minutes is mentioned for the preparation of the benzoyl isothiocyanate intermediate. researchgate.net These conditions represent a significant reduction in reaction time compared to the hours required for conventional heating methods. The rapid and uniform heating provided by microwave energy often leads to cleaner reactions with fewer byproducts. clockss.org

Table 3: Microwave Synthesis Parameters for 2-Fluorobenzoyl Isothiocyanate Intermediate

| Microwave Power | Irradiation Time | Solvent | Catalyst | Reference |

|---|---|---|---|---|

| 80 W | 2-10 min (7 min optimal) | N-Methylpyrrolidone | Tetramethylethylenediamine | researchgate.net |

| 80 W | 10 min | Methylnaphthalene | Tetradecyltrimethylammonium chloride | researchgate.net |

Role of Phase Transfer Catalysts in Microwave-Assisted Reactions

In heterogeneous reaction mixtures, such as the synthesis of 2-fluorobenzoyl isothiocyanate from an organic acid chloride and an inorganic thiocyanate salt, phase transfer catalysts (PTCs) play a crucial role, particularly in microwave-assisted protocols. researchgate.net PTCs facilitate the transfer of the thiocyanate anion from the solid or aqueous phase to the organic phase where the reaction with 2-fluorobenzoyl chloride occurs.

The aforementioned patent for the microwave-assisted synthesis of a benzoyl thiourea compound utilizing a 2-fluorobenzoyl isothiocyanate intermediate employs various phase transfer catalysts. researchgate.net Examples include tetradecyltrimethylammonium chloride and tetramethylethylenediamine. researchgate.net These catalysts, typically quaternary ammonium salts or tertiary amines, possess both hydrophilic and lipophilic properties, allowing them to shuttle the thiocyanate anion across the phase boundary. The use of a PTC in conjunction with microwave irradiation can lead to a synergistic effect, dramatically increasing the reaction rate and allowing for the use of a wider range of solvents, including less polar ones. The patent suggests an optimal molar ratio of the halobenzoyl chloride, thiocyanate, 2-aminobenzothiazole (B30445), and phase transfer catalyst to be 1:1:1:0.05. researchgate.net

Comparative Analysis of Conventional versus Microwave Methodologies

The synthesis of 2-Fluorobenzoyl isothiocyanate, a key intermediate in the development of various heterocyclic compounds, is commonly achieved through the reaction of 2-fluorobenzoyl chloride with a thiocyanate salt. Both conventional heating and microwave-assisted techniques have been employed for this conversion, with each method presenting distinct differences in terms of reaction time, energy input, and efficiency.

A conventional approach to synthesizing 2-fluorobenzoyl isothiocyanate involves the reaction of 2-fluorobenzoyl chloride with anhydrous potassium thiocyanate in an anhydrous toluene solvent. nih.gov This mixture is heated under reflux conditions at 70°C for a duration of 7 hours. nih.gov Following the reaction, the product is isolated through filtration to remove salts and subsequent evaporation of the solvent, yielding the desired isothiocyanate. nih.gov This method, while effective, is characterized by a lengthy reaction period and the need for sustained thermal energy.

In contrast, microwave-assisted synthesis offers a significantly more rapid and efficient alternative. A documented microwave-based method utilizes the same precursors, 2-fluorobenzoyl chloride and potassium thiocyanate, often in the presence of a phase transfer catalyst in an organic solvent. arkat-usa.org Under microwave irradiation at a power of 80 watts, the reaction to form the 2-fluorobenzoyl isothiocyanate intermediate is completed in just 10 minutes. arkat-usa.org Broader parameters for this microwave-assisted synthesis have been defined with a power range of 30 to 200 watts and a reaction time of 2 to 10 minutes. arkat-usa.org This represents a drastic reduction in reaction time compared to the 7 hours required for the conventional heating method. nih.govarkat-usa.org

The following data tables provide a clear comparison of the reaction parameters for the two synthetic methodologies.

Table 1: Conventional Synthesis of 2-Fluorobenzoyl Isothiocyanate

| Parameter | Value | Source |

|---|---|---|

| Reactants | 2-Fluorobenzoyl chloride, Potassium thiocyanate | nih.gov |

| Solvent | Anhydrous Toluene | nih.gov |

| Temperature | 70°C | nih.gov |

| Reaction Time | 7 hours | nih.gov |

| Yield | 79% | nih.gov |

Table 2: Microwave-Assisted Synthesis of 2-Fluorobenzoyl Isothiocyanate

| Parameter | Value | Source |

|---|---|---|

| Reactants | 2-Fluorobenzoyl chloride, Potassium thiocyanate | arkat-usa.org |

| Solvent | Organic Solvent (e.g., Methylnaphthalene) | arkat-usa.org |

| Power | 80 W (within a 30-200 W range) | arkat-usa.org |

| Reaction Time | 10 minutes (within a 2-10 min range) | arkat-usa.org |

This comparative analysis underscores the significant practical advantages of employing microwave irradiation for the synthesis of 2-Fluorobenzoyl isothiocyanate, primarily the dramatic reduction in reaction time, which aligns with the principles of green chemistry by improving energy efficiency. acs.org

Reactivity Profiles and Synthetic Transformations of 2 Fluorobenzoyl Isothiocyanate

Nucleophilic Addition Reactions

The isothiocyanate functional group in 2-fluorobenzoyl isothiocyanate is a potent electrophile, rendering it susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent 2-fluorobenzoyl group further enhances the reactivity of the isothiocyanate moiety. This section details the nucleophilic addition reactions of 2-fluorobenzoyl isothiocyanate with various nitrogen-based nucleophiles.

Reaction with Primary and Secondary Amines: Formation of N-(2-Fluorobenzoyl)thiourea Derivatives

The reaction of 2-fluorobenzoyl isothiocyanate with primary and secondary amines is a well-established method for the synthesis of N-(2-Fluorobenzoyl)thiourea derivatives. This reaction proceeds via the nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate group.

A variety of N-(2-Fluorobenzoyl)thiourea derivatives have been synthesized through the reaction of 2-fluorobenzoyl isothiocyanate with substituted anilines. The general synthesis involves obtaining 2-fluorobenzoyl isothiocyanate from the reaction of 2-fluorobenzoyl chloride and ammonium (B1175870) thiocyanate (B1210189) in acetone (B3395972). The subsequent addition of an appropriate aniline (B41778) derivative to the isothiocyanate solution, followed by reflux, yields the desired thiourea (B124793) product dergipark.org.tr. The structures of these compounds are typically confirmed using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR dergipark.org.trresearchgate.net.

The reaction conditions generally involve refluxing the reactants for a few hours to ensure complete conversion. The products often precipitate upon cooling and can be purified by recrystallization from a suitable solvent like ethanol (B145695) dergipark.org.tr.

Table 1: Examples of N-(2-Fluorobenzoyl)thiourea Derivatives Synthesized from Aniline Derivatives

| Aniline Derivative | Product Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2-methoxyaniline | 1-(2-Fluorobenzoyl)-3-(2-methoxyphenyl)thiourea | 74 | 86-88 |

| 3-methylpyridin-2-amine | 1-(2-Fluorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea | 71 | 118-120 |

The nucleophilic character of aminopyrazoles allows for their addition to isothiocyanates to form the corresponding N-acyl-N'-pyrazolylthiourea derivatives. The synthesis of pyrazolyl thioureas can be achieved by reacting a pyrazole (B372694) derivative with an isothiocyanate. The reaction conditions can be varied to optimize the yield of the desired product. In some cases, the addition can be competitive, potentially leading to isomeric products.

Substituted N-(2-Fluorobenzoyl)thioureas have been synthesized by the addition of 2-aminopyrimidine (B69317) or 2-aminopyridine (B139424) to 2-fluorobenzoyl isothiocyanate. This reaction provides a straightforward route to novel fluorobenzoylthiourea compounds with potential biological activities. The structures of these synthesized compounds are confirmed by spectroscopic techniques such as ¹H NMR, IR, and GC-MS, along with elemental analysis.

Reaction with Hydrazine (B178648) Derivatives: Synthesis of Thiosemicarbazides

The reaction of 2-fluorobenzoyl isothiocyanate with hydrazine derivatives leads to the formation of 2-fluorobenzoyl thiosemicarbazides. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine derivative on the electrophilic carbon of the isothiocyanate. The resulting thiosemicarbazide (B42300) derivatives are valuable intermediates in the synthesis of various heterocyclic compounds. For instance, the reaction of benzoyl isothiocyanate with 1-alkyl-2-isopropylidenehydrazines has been shown to yield 1,3,4,6-oxatriazepine-5-thione derivatives rsc.org. This indicates that the initial open-chain thiosemicarbazone adduct can undergo subsequent cyclization.

The synthesis of fluorobenzoylthiosemicarbazides can also be achieved through the reaction of a fluorobenzoylhydrazide with an appropriate alkyl or aryl isothiocyanate in boiling ethanol. These resulting thiosemicarbazides can then be cyclized to form 1,2,4-triazole-3-thiones.

Cycloaddition and Cyclocondensation Pathways

Beyond simple nucleophilic additions, the isothiocyanate functionality of 2-fluorobenzoyl isothiocyanate can participate in cycloaddition and cyclocondensation reactions, leading to the formation of diverse heterocyclic systems.

Cycloaddition Reactions: The C=S double bond of the isothiocyanate group can act as a dipolarophile in [3+2] cycloaddition reactions. For example, isothiocyanates can react with aziridines in the presence of a catalyst like FeCl₃ to yield thiazolidine (B150603) derivatives. This type of reaction is characterized by its high chemo- and stereoselectivity and rapid reaction times rsc.org. Another example is the 1,3-dipolar cycloaddition between a nitrile oxide and a thiourea (which can be formed in situ from an isothiocyanate), which generates an unstable 1,4,2-oxathiazoline intermediate that rearranges to the final product beilstein-journals.org.

Cyclocondensation Reactions: 2-Fluorobenzoyl isothiocyanate can undergo cyclocondensation reactions with molecules containing two nucleophilic centers. A notable example is the reaction of isothiocyanates with 1,2-benzenedithiol. In this reaction, the two sulfhydryl groups add successively to the electrophilic carbon of the isothiocyanate, leading to the formation of 1,3-benzodithiole-2-thione (B1218078) nih.govnih.gov. This reaction is quantitative and forms the basis of an assay for the determination of isothiocyanates nih.gov.

Intramolecular Cyclization to Heterocyclic Systems

Intramolecular cyclization reactions of 2-fluorobenzoyl isothiocyanate derivatives are a cornerstone for the construction of fused heterocyclic compounds. These transformations typically involve the initial reaction of the isothiocyanate with a nucleophile to form a transient intermediate, which then undergoes a ring-closing reaction.

Fluorinated 1,3-benzothiazin-4-ones can be synthesized from o-fluorobenzoyl isothiocyanates, such as 2-fluorobenzoyl isothiocyanate, through a process involving a C-nucleophile. bakhtiniada.ru The reaction proceeds by the interaction of the isothiocyanate with a C-nucleophilic compound, like 1-methyl-1H-pyrrole or 1-methyl-1H-indole, which is followed by a base-catalyzed cyclization to yield the final benzothiazinone product. bakhtiniada.ru This method has been successfully used to synthesize various 2-substituted 1,3-benzothiazin-4-ones in high yields. bakhtiniada.ru

The general mechanism involves the nucleophilic attack of the C-nucleophile on the isothiocyanate carbon, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and the subsequent elimination of a fluoride (B91410) ion leads to the formation of the heterocyclic ring.

Table 1: Synthesis of Fluorinated 1,3-Benzothiazin-4-ones

| C-Nucleophile | Resulting Product | Yield |

|---|---|---|

| 1-Methyl-1H-pyrrole | 5-Fluoro-2-(1-methyl-1H-pyrrol-2-yl)-1,3-benzothiazin-4-one | High |

| 1-Methyl-1H-indole | 5-Fluoro-2-(1-methyl-1H-indol-3-yl)-1,3-benzothiazin-4-one | High |

Data synthesized from available research on o-fluorobenzoyl isothiocyanates. bakhtiniada.ruosi.lvresearchgate.net

The synthesis of 2-aminobenzothiazole (B30445) derivatives can be achieved using acyl isothiocyanates. arkat-usa.orgnih.gov A common method involves the reaction of 2-fluorobenzoyl isothiocyanate with various anilines to form N-(2-fluorobenzoyl)-N'-arylthiourea intermediates. dergipark.org.tr These thiourea derivatives can then undergo intramolecular cyclization to form the 2-aminobenzothiazole scaffold. nih.gov

The cyclization step is often promoted by an oxidizing agent, such as bromine in acetic acid. nih.gov This method provides a versatile route to a library of 2-aminobenzothiazole derivatives with various substituents on the aniline ring.

Table 2: Representative Anilines for the Synthesis of 2-Aminobenzothiazole Derivatives

| Aniline Derivative | Intermediate Thiourea |

|---|---|

| Aniline | N-(2-Fluorobenzoyl)-N'-phenylthiourea |

| 4-Methoxyaniline | N-(2-Fluorobenzoyl)-N'-(4-methoxyphenyl)thiourea |

This table illustrates potential reactants based on general synthetic routes. dergipark.org.trnih.gov

The reaction of 2-fluorobenzoyl isothiocyanate with hydrazine derivatives is a key method for the synthesis of 1,2,4-triazole-3-thione structures. researchgate.netzsmu.edu.ua The process begins with the condensation of the isothiocyanate with a hydrazide to form a thiosemicarbazide intermediate. researchgate.net This intermediate then undergoes cyclization in an alkaline medium to yield the 1,2,4-triazole-3-thione ring system. zsmu.edu.ua

This synthetic route is highly versatile, allowing for the introduction of a wide range of substituents on the triazole ring by varying the starting hydrazide. The multi-stage synthesis typically involves esterification, hydrazinolysis, formation of the carbothioamide, and finally, the alkaline cyclization to the thione. zsmu.edu.ua

Table 3: General Synthesis of 1,2,4-Triazole-3-thiones

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| 1 | 2-Fluorobenzoyl isothiocyanate, Hydrazide | 1-(2-Fluorobenzoyl)-4-substituted-thiosemicarbazide |

Based on established synthetic methodologies for 1,2,4-triazole-3-thiones. researchgate.netzsmu.edu.ua

Intermolecular Cyclization with Diverse Substrates

2-Fluorobenzoyl isothiocyanate is also a versatile reagent for intermolecular cyclization reactions, leading to a wide array of heterocyclic compounds. arkat-usa.org The reactivity of the acyl isothiocyanate allows for reactions with various nucleophiles, which can lead to the formation of five- and six-membered heterocyclic rings with one or more heteroatoms. arkat-usa.org

For instance, the reaction of acyl isothiocyanates with nitrogen nucleophiles can lead to the formation of triazines, pyrimidines, oxadiazines, and imidazolidines. researchgate.net The specific product formed depends on the nature of the nucleophile and the reaction conditions. Furthermore, reactions with active methylene (B1212753) compounds can also lead to the formation of various heterocyclic systems. The presence of the electron-withdrawing 2-fluoro substituent can enhance the reactivity of the isothiocyanate group, facilitating these intermolecular transformations.

Structural Elucidation and Spectroscopic Characterization of 2 Fluorobenzoyl Isothiocyanate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 2-fluorobenzoyl isothiocyanate derivatives, offering detailed insights into the proton, carbon, and fluorine environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in identifying the various proton environments in derivatives of 2-fluorobenzoyl isothiocyanate. In the case of N-(2-fluorobenzoyl)thiourea derivatives, the spectra typically exhibit distinct signals corresponding to the aromatic protons of the 2-fluorobenzoyl group and the substituted phenyl ring, as well as the N-H protons of the thiourea (B124793) linkage.

The N-H protons are particularly characteristic, appearing as broad singlets at downfield chemical shifts, generally in the range of δ 10.8-12.8 ppm. researchgate.net These protons are often exchangeable with deuterium (B1214612) oxide (D₂O). The aromatic protons of the 2-fluorobenzoyl moiety and the N-aryl substituent resonate in the region of δ 7.0-8.8 ppm, with their multiplicity and coupling constants providing valuable information about the substitution pattern on the aromatic rings. For instance, in a study of various 2-fluorobenzoyl thiourea derivatives, the N-H protons between the carbonyl and thiocarbonyl groups were observed at chemical shifts as high as 12.77 ppm, while the other N-H proton appeared around 11.73 ppm.

Table 1: Selected ¹H NMR Data for N-(2-fluorobenzoyl)thiourea Derivatives

| Compound | N-H Chemical Shifts (δ, ppm) | Aromatic-H Chemical Shifts (δ, ppm) | Other Signals (δ, ppm) |

|---|---|---|---|

| 1-(2-fluorobenzoyl)-3-(p-tolyl)thiourea | 12.06 (s, 1H), 11.74 (s, 1H) | 7.12-7.86 (m, 8H) | 2.28 (s, 3H, CH₃) |

| 1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)thiourea | 12.77 (s, 1H), 11.73 (s, 1H) | 6.82-8.60 (m, 7H) | 3.90 (s, 3H, OCH₃) |

| 1-(2-fluorobenzoyl)-3-phenylthiourea | 12.41 (s, 1H), 11.95 (s, 1H) | 7.28-8.15 (m, 8H) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectra of N-(2-fluorobenzoyl)thiourea derivatives are characterized by signals for the carbonyl (C=O) and thiocarbonyl (C=S) carbons, as well as the aromatic carbons.

The thiocarbonyl carbon (C=S) is typically observed in the downfield region of the spectrum, around δ 177-182 ppm. nih.gov The carbonyl carbon (C=O) resonates at a slightly higher field, generally in the range of δ 165-166 ppm. The aromatic carbons of the 2-fluorobenzoyl and N-aryl groups give rise to a series of signals in the δ 110-160 ppm range. The carbon directly attached to the fluorine atom exhibits a large one-bond C-F coupling constant, which can be a useful diagnostic tool.

Table 2: Selected ¹³C NMR Data for N-(2-fluorobenzoyl)thiourea Derivatives

| Compound | C=S (δ, ppm) | C=O (δ, ppm) | Aromatic-C (δ, ppm) | Other Signals (δ, ppm) |

|---|---|---|---|---|

| 1-(2-fluorobenzoyl)-3-(p-tolyl)thiourea | 179.9 | 165.8 | 116.6-161.0 | 18.1 (CH₃) |

| 1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)thiourea | 177.7 | 165.8 | 111.8-161.0 | 56.4 (OCH₃) |

| 1-(2-fluorobenzoyl)-3-phenylthiourea | 180.1 | 166.0 | 116.6-161.1 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituted Moieties

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. The chemical shift of the fluorine atom in 2-fluorobenzoyl isothiocyanate and its derivatives is influenced by the electronic environment. Typical chemical shift ranges for fluorine attached to an aromatic ring are between +80 to +170 ppm relative to CFCl₃. For fluorine attached to a carbonyl group (F-C=O), the chemical shift range is typically -70 to -20 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification (C=O, C=S, N-H stretches)

Infrared (IR) spectroscopy is a fundamental technique for the identification of key functional groups in 2-fluorobenzoyl isothiocyanate derivatives. The IR spectra of N-(2-fluorobenzoyl)thioureas display characteristic absorption bands for the N-H, C=O, and C=S stretching vibrations.

The N-H stretching vibrations typically appear as a broad band in the region of 3100-3450 cm⁻¹. The carbonyl (C=O) stretching vibration gives rise to a strong absorption band in the range of 1660-1690 cm⁻¹. The thiocarbonyl (C=S) stretching vibration is generally observed at lower wavenumbers, typically in the region of 1230-1290 cm⁻¹. The presence and position of these bands provide conclusive evidence for the formation of the N-(2-fluorobenzoyl)thiourea structure.

Table 3: Characteristic IR Absorption Bands for N-(2-fluorobenzoyl)thiourea Derivatives

| Compound | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C=S) (cm⁻¹) |

|---|---|---|---|

| 1-(2-fluorobenzoyl)-3-(p-tolyl)thiourea | 3410 | 1675 | 1278 |

| 1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)thiourea | 3410 | 1669 | 1235 |

| 1-(2-fluorobenzoyl)-3-phenylthiourea | 3418 | 1674 | 1275 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of 2-fluorobenzoyl isothiocyanate and its derivatives. Electron ionization (EI) is a common technique used for this purpose. The mass spectrum of a derivative will show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of benzoyl isothiocyanates and their thiourea derivatives often involves cleavage of the amide and thioamide bonds. Common fragments may include the benzoyl cation, the isothiocyanate radical cation, and ions resulting from the loss of small molecules like CO or HSCN. For instance, the mass spectrum of benzoyl isothiocyanate shows a molecular ion peak and fragments corresponding to the benzoyl cation and the phenyl cation.

X-ray Diffraction Crystallography for Solid-State Molecular Conformation

Single-crystal X-ray diffraction provides definitive information about the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A study of N-2-fluorobenzoyl-N'-4-methoxyphenylthiourea revealed that the compound crystallizes in the triclinic space group P-1. researchgate.net The analysis of the crystal structure showed the presence of intramolecular hydrogen bonding. researchgate.net In many N-aroyl-N'-arylthiourea derivatives, the thiourea unit can adopt either a trans-cis or trans-trans conformation. The crystal packing is often stabilized by a network of intermolecular hydrogen bonds, such as N-H···S and C-H···O interactions, which can lead to the formation of supramolecular structures.

Table 4: Crystallographic Data for N-2-fluorobenzoyl-N'-4-methoxyphenylthiourea

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.413(5) |

| b (Å) | 9.532(5) |

| c (Å) | 9.927(6) |

| α (°) | 66.24(2) |

| β (°) | 85.40(2) |

| γ (°) | 72.27(2) |

| V (ų) | 693.2(7) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties of 2-Fluorobenzoyl Isothiocyanate Derivatives

The photophysical properties of 2-fluorobenzoyl isothiocyanate derivatives, particularly N-aroylthioureas, have been a subject of scientific investigation to understand their electronic transitions and potential as fluorescent probes. Studies on these compounds reveal interesting absorption and emission characteristics that are often influenced by the solvent environment and substituent effects.

Detailed research into N-2-fluorobenzoyl-N′-4-methoxyphenylthiourea (FBMPT), a derivative of 2-fluorobenzoyl isothiocyanate, has utilized ultraviolet-visible (UV-Vis) absorbance and fluorescence spectroscopy to elucidate its structural and photophysical properties. researchgate.net The absorbance and fluorescence spectra of FBMPT were found to be slightly dependent on the solvent used. researchgate.net This solvatochromic behavior suggests a change in the electronic distribution of the molecule in its ground and excited states depending on the polarity of the medium.

A noteworthy characteristic observed in some derivatives of 2-fluorobenzoyl isothiocyanate is the phenomenon of dual fluorescence, particularly in polar solvents. researchgate.net This has been reported for N-2-fluorobenzoyl-N′-4-methoxyphenylthiourea and is suggested to be consistent with excited-state intramolecular proton transfer (ESIPT) or the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.net Similarly, 1-(2-Fluorobenzoyl)-3-(4-tolyl) thiourea exhibits dual fluorescence bands in both non-polar and polar solvents. researchgate.net The fluorescence emission observed in the range of 350-360 nm for this compound is attributed to π* → π transitions. researchgate.net

The following tables summarize the available spectroscopic data for derivatives of 2-fluorobenzoyl isothiocyanate.

UV-Vis Absorption Data for N-2-fluorobenzoyl-N′-4-methoxyphenylthiourea (FBMPT)

| Solvent | λmax (nm) |

| Data Not Available in Provided Snippets | Data Not Available in Provided Snippets |

Fluorescence Emission Data for 2-Fluorobenzoyl Isothiocyanate Derivatives

| Compound | Solvent Polarity | Emission Maximum (λem) (nm) | Observed Phenomenon |

| N-2-fluorobenzoyl-N′-4-methoxyphenylthiourea | Polar | Data Not Available in Provided Snippets | Dual Fluorescence |

| 1-(2-Fluorobenzoyl)-3-(4-tolyl) thiourea | Non-polar and Polar | 350-360 | Dual Fluorescence |

It is important to note that while the synthesis of various 2-fluorobenzoyl thiourea derivatives has been reported, detailed photophysical characterization, including quantum yields and molar absorptivity, is not extensively available in the public domain for a wide range of these compounds. The existing data, however, indicates that the 2-fluorobenzoyl isothiocyanate scaffold is a promising platform for the development of fluorescent molecules with interesting and potentially useful photophysical properties.

Role of 2 Fluorobenzoyl Isothiocyanate As a Chemical Building Block in Advanced Organic Synthesis

Strategic Incorporation of Fluorine into Complex Molecular Architectures

The presence of fluorine in a molecule can significantly alter its physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. In medicinal chemistry, the introduction of fluorine can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. 2-Fluorobenzoyl isothiocyanate serves as a key starting material for synthesizing fluorine-containing compounds. researchgate.net

Research has demonstrated the synthesis of various N-acyl thiourea (B124793) derivatives using 2-fluorobenzoyl isothiocyanate. For instance, new derivatives with heterocyclic rings have been synthesized, and their biological activities, such as antimicrobial, anti-biofilm, and antioxidant properties, have been evaluated. nih.gov The strategic placement of the fluorine atom on the benzoyl ring of the isothiocyanate allows for the creation of a library of fluorinated compounds with potential therapeutic applications.

Synthesis of Diverse Heterocyclic Scaffolds for Chemical Research

Isothiocyanates are valuable precursors for the synthesis of a multitude of nitrogen- and sulfur-containing heterocyclic compounds. ijacskros.comchemrxiv.org 2-Fluorobenzoyl isothiocyanate is no exception and has been employed in the construction of various heterocyclic systems. The isothiocyanate group is highly reactive and can undergo cyclization reactions with a variety of reagents to form rings of different sizes and functionalities.

For example, isothiocyanate intermediates can be used in diversity-oriented synthesis (DOS) to create a range of N-heterocycles in a DNA-compatible manner. rsc.org This approach allows for the construction of 2-thioxo-quinazolinones, 1,2,4-thiadiazoles, and 2-imino thiazolines. rsc.org The fluorine atom on the benzoyl moiety of 2-fluorobenzoyl isothiocyanate can further influence the reactivity and properties of the resulting heterocyclic scaffolds.

Precursor in the Development of Fluorine-Containing Thiourea and Related Derivatives

One of the most prominent applications of 2-fluorobenzoyl isothiocyanate is in the synthesis of 2-fluorobenzoyl thiourea derivatives. ticaret.edu.trdergipark.org.tr These compounds are readily prepared by the reaction of 2-fluorobenzoyl isothiocyanate with various primary and secondary amines. ijacskros.comdergipark.org.tr The general synthesis involves the initial formation of 2-fluorobenzoyl isothiocyanate from 2-fluorobenzoyl chloride and ammonium (B1175870) thiocyanate (B1210189), followed by reaction with an appropriate aniline (B41778) derivative. researchgate.netticaret.edu.trdergipark.org.tr

A study reported the synthesis of a series of 2-fluorobenzoyl thiourea derivatives and their characterization using spectroscopic methods. dergipark.org.tr The reaction conditions typically involve refluxing the isothiocyanate with the amine in a suitable solvent like acetone (B3395972). dergipark.org.tr The resulting thiourea derivatives often precipitate upon cooling and can be purified by recrystallization. dergipark.org.tr

Table 1: Synthesis of 2-Fluorobenzoyl Thiourea Derivatives

| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |

| 2-Fluorobenzoyl isothiocyanate | Aniline derivative | 2-Fluorobenzoyl substituted thiourea | 74 | 86-88 |

Data sourced from a study on the synthesis of 2-fluorobenzoyl thiourea derivatives. dergipark.org.tr

These fluorine-containing thioureas are of significant interest due to their wide range of biological activities, including potential antifungal properties. researchgate.net For instance, certain 2-fluorobenzoyl thiourea derivatives have shown activity against Candida albicans and C. parapsilosis. researchgate.net

Exploration of Stereochemical Aspects in Derivative Synthesis (e.g., Optically Active Thioureas)

The synthesis of optically active thioureas is an important area of research, as chirality often plays a crucial role in the biological activity of molecules. While the provided search results primarily focus on the synthesis of achiral 2-fluorobenzoyl thiourea derivatives, the principles can be extended to the synthesis of chiral compounds.

The synthesis of optically active thioureas can be achieved by reacting an isothiocyanate with a chiral amine. For example, a novel series of optically active 2-aminobenzothiazole (B30445) derivatives were synthesized from optically active isothiocyanates and 4-fluoro-3-chloro aniline, which yielded various optically active thioureas. researchgate.net This approach highlights the potential for using chiral amines with 2-fluorobenzoyl isothiocyanate to generate a library of optically active fluorine-containing thiourea derivatives for further investigation.

Future Research Directions and Methodological Advancements

Development of Green Chemistry Protocols for Isothiocyanate Synthesis

The traditional synthesis of aroyl isothiocyanates, including 2-fluorobenzoyl isothiocyanate, often involves the use of hazardous reagents and solvents. A prominent method involves the reaction of 2-fluorobenzoyl chloride with ammonium (B1175870) thiocyanate (B1210189). ticaret.edu.trdergipark.org.tr Future research will undoubtedly focus on developing greener and more sustainable synthetic protocols.

Key areas of development in green synthesis for 2-fluorobenzoyl isothiocyanate are expected to include:

Safer Reagents and Reaction Conditions: A shift towards replacing hazardous reagents like thiophosgene (B130339) and volatile organic solvents is a primary goal. The use of solid-supported reagents and solvent-free reaction conditions, potentially under microwave irradiation, can significantly reduce the environmental impact. mdpi.com Research into desulfurization reagents that are more environmentally friendly is also a promising avenue. ijacskros.com

Aqueous Reaction Media: The exploration of water as a solvent for the synthesis of isothiocyanates presents a significant step towards sustainability. rsc.org Developing methodologies that allow for the efficient synthesis of 2-fluorobenzoyl isothiocyanate in aqueous media would be a noteworthy advancement.

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the preparation of various organic compounds. bepls.com Applying this technology to the synthesis of 2-fluorobenzoyl isothiocyanate could lead to more energy-efficient processes.

Catalytic Approaches for Enhanced Reactivity and Selectivity in Derivatization

The derivatization of 2-fluorobenzoyl isothiocyanate is a cornerstone for creating a diverse range of bioactive molecules and functional materials. researchgate.net Catalytic methods are poised to play a pivotal role in enhancing the reactivity and, crucially, the selectivity of these transformations.

Future research in this domain will likely concentrate on:

Transition Metal Catalysis: The use of transition metal catalysts, such as iron(III) chloride, has been demonstrated in the synthesis of 2-aminobenzothiazoles from 2-iodoaniline (B362364) and isothiocyanates. rsc.org Investigating a broader range of transition metal catalysts for various derivatization reactions of 2-fluorobenzoyl isothiocyanate could unlock novel and more efficient synthetic routes. Copper-catalyzed fluorination reactions have also shown promise for selective transformations. nih.gov

Organocatalysis: Organocatalysts offer a metal-free alternative for promoting chemical reactions. The application of organocatalysts in the derivatization of 2-fluorobenzoyl isothiocyanate could lead to highly selective and environmentally benign synthetic methods.

Enantioselective Catalysis: For the synthesis of chiral derivatives, the development of enantioselective catalytic systems is paramount. Chiral catalysts can control the stereochemical outcome of reactions, which is critical for the synthesis of pharmacologically active compounds. nih.gov

Application of Flow Chemistry for Continuous Production of Derivatives

Flow chemistry has emerged as a powerful technology for the continuous and scalable synthesis of chemical compounds, offering advantages in terms of safety, efficiency, and process control. nih.govbeilstein-journals.orgcam.ac.uk The application of flow chemistry to the production of 2-fluorobenzoyl isothiocyanate and its derivatives is a promising area for future research.

Key aspects to be explored include:

Continuous Synthesis of 2-Fluorobenzoyl Isothiocyanate: Developing a continuous flow process for the synthesis of the parent compound, 2-fluorobenzoyl isothiocyanate, would enable on-demand production and minimize the handling of potentially hazardous intermediates. rochester.edu This could involve the reaction of 2-fluorobenzoyl chloride with a thiocyanate source in a flow reactor. researchgate.net

Integrated Derivatization Processes: Flow chemistry allows for the integration of multiple reaction steps into a single, continuous process. This could be applied to the synthesis and subsequent derivatization of 2-fluorobenzoyl isothiocyanate without the need for isolating intermediates. nih.gov

Process Optimization and Automation: Flow reactors facilitate the rapid optimization of reaction parameters such as temperature, pressure, and residence time. Automation of these systems can lead to highly efficient and reproducible manufacturing processes for a library of 2-fluorobenzoyl isothiocyanate derivatives.

Investigation of Novel Reactivity Patterns and Unexplored Transformation Pathways

The inherent reactivity of the acyl isothiocyanate functionality, characterized by its electrophilic carbon atoms, provides a rich platform for exploring novel chemical transformations. arkat-usa.org The presence of the 2-fluoro substituent can modulate this reactivity, leading to unique and potentially unexplored reaction pathways.

Future investigations should focus on:

Cycloaddition Reactions: Acyl isothiocyanates are known to participate in cycloaddition reactions to form various heterocyclic systems. A systematic investigation into the cycloaddition chemistry of 2-fluorobenzoyl isothiocyanate with a wide range of dienophiles and dipolarophiles could lead to the discovery of novel heterocyclic scaffolds.

Reactions with Nucleophiles: The reaction of 2-fluorobenzoyl isothiocyanate with various nucleophiles is a primary route for derivatization. rsc.orgrsc.org Exploring reactions with less conventional nucleophiles and under different catalytic conditions could reveal new reactivity patterns and lead to the synthesis of compounds with unique structures and properties. researchgate.netchemrxiv.org

Rearrangement Reactions: Investigating the potential for novel rearrangement reactions of 2-fluorobenzoyl isothiocyanate and its derivatives could open up new synthetic avenues. The electronic influence of the fluorine atom may facilitate rearrangements that are not observed in other aroyl isothiocyanates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-fluorobenzoyl isothiocyanate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2-fluorobenzoyl chloride with ammonium thiocyanate in anhydrous solvents like 1,4-dioxane. Heating at 60–80°C for 30–60 minutes facilitates the reaction, followed by filtration to remove ammonium chloride byproducts . Alternative routes include triflic anhydride (Tf2O)-mediated desulfurization of thioureas, which offers milder conditions and higher purity . Solvent choice (e.g., dichloromethane vs. acetonitrile) and stoichiometric ratios of reactants significantly impact yield and side-product formation .

Q. What safety protocols are critical when handling 2-fluorobenzoyl isothiocyanate in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of volatile vapors. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to its potential respiratory and dermal irritation . Storage should be in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or polymerization. Avoid contact with amines or alcohols, which may trigger unintended thiourea or thioester formation .

Q. Which analytical techniques are most effective for characterizing 2-fluorobenzoyl isothiocyanate?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) confirms structural integrity, with characteristic shifts for the isothiocyanate group (~125–130 ppm in ¹³C NMR). Gas chromatography (GC) with flame ionization detection (FID) monitors purity, while high-resolution mass spectrometry (HRMS) validates molecular weight. For kinetic studies, time-resolved GC or HPLC tracks decomposition or rearrangement products .

Advanced Research Questions

Q. How can conflicting data on the stability of 2-fluorobenzoyl isothiocyanate in polar solvents be resolved?

- Methodological Answer : Contradictory reports on stability in solvents like DMSO or water may arise from trace impurities (e.g., amines) or varying temperatures. Conduct controlled stability studies using deuterated solvents for <i>in situ</i> NMR monitoring over 24–72 hours. Compare decomposition rates under inert (N2) vs. ambient conditions to isolate hydrolysis pathways . Gibbs free energy calculations (via DFT) can predict thermodynamic favorability of degradation products .

Q. What experimental design strategies optimize the synthesis of 2-fluorobenzoyl isothiocyanate for high-throughput applications?

- Methodological Answer : Employ a factorial design to screen variables (temperature, solvent polarity, catalyst presence). For example, a central composite design (CCD) can model interactions between reaction time (10–120 min) and molar ratios (1:1 to 1:1.5 acyl chloride:thiocyanate). Response surface methodology (RSM) identifies optimal conditions for yield ≥90% . Automated liquid handlers enhance reproducibility in scaling from milligram to gram quantities .

Q. How does the fluorine substituent influence the reactivity of 2-fluorobenzoyl isothiocyanate compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing fluorine atom increases electrophilicity at the isothiocyanate carbon, accelerating reactions with nucleophiles (e.g., amines). Compare second-order rate constants (k2) for thiourea formation using stopped-flow spectroscopy. Substituent effects on aromatic ring electronics can be quantified via Hammett plots using para-substituted benzoyl isothiocyanate derivatives .

Q. What mechanisms explain the rearrangement of 2-fluorobenzoyl isothiocyanate under thermal or acidic conditions?

- Methodological Answer : Thermal degradation (≥100°C) may proceed via cyclization to benzothiazine derivatives, while acidic conditions promote hydrolysis to 2-fluorobenzamide and hydrogen sulfide. Isotopic labeling (e.g., <sup>18</sup>O in H2O) and tandem MS/MS fragmentation map reaction pathways. Computational studies (e.g., DFT) identify transition states and activation energies for competing pathways .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity data for 2-fluorobenzoyl isothiocyanate derivatives?

- Methodological Answer : Variability in bioactivity (e.g., enzyme inhibition) may stem from differences in assay conditions (pH, temperature) or compound purity. Replicate studies using standardized protocols (e.g., IC50 assays with positive controls). Cross-validate results via orthogonal methods, such as surface plasmon resonance (SPR) for binding affinity vs. fluorometric enzyme assays .

Q. What strategies mitigate batch-to-batch variability in 2-fluorobenzoyl isothiocyanate synthesis?

- Methodological Answer : Implement rigorous quality control (QC) via inline FTIR to monitor reaction progress. Use preparative HPLC for purification, ensuring ≥95% purity by area normalization. Statistical process control (SPC) charts track critical parameters (e.g., reaction pH, solvent dryness) across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.